

# Iridium-192 in Cancer Therapy: A Comparative Guide to Brachytherapy Isotopes

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## Compound of Interest

Compound Name: Iridium-192

Cat. No.: B1214195

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This guide provides a comprehensive comparison of **Iridium-192** ( $^{192}\text{Ir}$ ) with other common isotopes used in brachytherapy for the treatment of various cancers. The efficacy, toxicity, and underlying radiobiological mechanisms are explored, supported by experimental data from clinical trials.

## Data Presentation: Quantitative Comparison of Brachytherapy Isotopes

The following tables summarize the clinical outcomes of **Iridium-192** in comparison to other isotopes across different cancer types.

Table 1: Cervical Cancer -  $^{192}\text{Ir}$  vs.  $^{60}\text{Co}$  High-Dose-Rate (HDR) Brachytherapy

Outcome	Iridium-192 ( <sup>192</sup> Ir)	Cobalt-60 ( <sup>60</sup> Co)	p-value	Citation
2-Year Disease-Free Survival	80.4%	82.5%	0.365	<a href="#">[1]</a> <a href="#">[2]</a>
5-Year Disease-Free Survival	73.1%	74.7%	0.365	<a href="#">[1]</a> <a href="#">[2]</a>
2-Year Overall Survival	89.4%	91.6%	0.238	<a href="#">[1]</a> <a href="#">[2]</a>
5-Year Overall Survival	77.0%	81.9%	0.238	<a href="#">[1]</a> <a href="#">[2]</a>
Grade 3 & 4 Complications	4.7% (13/274)	3.4% (7/206)	0.232	<a href="#">[1]</a> <a href="#">[2]</a>

Table 2: Prostate Cancer - <sup>192</sup>Ir vs. <sup>60</sup>Co High-Dose-Rate (HDR) Brachytherapy Boost

Outcome	Iridium-192 ( <sup>192</sup> Ir)	Cobalt-60 ( <sup>60</sup> Co)	p-value	Citation
5-Year Biochemical Relapse-Free Survival	87.0%	83.1%	0.073	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
10-Year Biochemical Relapse-Free Survival	81.1%	71.2%	0.073	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
5-Year Metastasis-Free Survival	92.9%	93.6%	0.862	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
10-Year Metastasis-Free Survival	87.0%	85.7%	0.862	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
5-Year Overall Survival	90.6%	89.8%	0.998	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
10-Year Overall Survival	70.1%	69.7%	0.998	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Cumulative 5- Year Late Grade ≥2 GU Toxicity	20.0%	18.3%	0.771	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Cumulative 5- Year Late Grade 3 GU Toxicity	8.1%	1.4%	0.01	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Cumulative 5- Year Late Grade ≥2 GI Toxicity	5.8%	4.6%	0.610	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>

Table 3: Prostate Cancer - <sup>192</sup>Ir Low-Dose-Rate (LDR) Brachytherapy Outcomes

Outcome	Result	Citation
3-Year PSA Progression-Free Survival (Monotherapy)	78.2%	<a href="#">[6]</a>
3-Year PSA Progression-Free Survival (Combination with EBRT)	86.9%	<a href="#">[6]</a>
5-Year Biochemical Recurrence-Free Survival (with EBRT)	93.0%	<a href="#">[7]</a>

Table 4: Breast Cancer - <sup>192</sup>Ir Brachytherapy Outcomes

Treatment Approach	Outcome	Result	Citation
HDR Boost after EBRT	5-Year Local Tumor Control	96%	<a href="#">[8]</a>
5-Year Overall Survival	88%	<a href="#">[8]</a>	
5-Year Disease-Free Survival	81%	<a href="#">[8]</a>	
Perioperative Implantation	10-Year Local Control (Stage I)	93%	<a href="#">[9]</a>
10-Year Local Control (Stage II)	87%	<a href="#">[9]</a>	
10-Year Actuarial Survival (Stage I)	92%	<a href="#">[9]</a>	
10-Year Actuarial Survival (Stage II)	72%	<a href="#">[9]</a>	

## Experimental Protocols

Detailed methodologies for the key cited experiments are outlined below.

## Cervical Cancer HDR Brachytherapy with $^{192}\text{Ir}$ vs. $^{60}\text{Co}$

- **Study Design:** A retrospective cohort study was conducted on patients with FIGO stage IB2–IIIB cervical cancer treated between 2004 and 2014.<sup>[1][2]</sup>
- **Patient Cohorts:** 274 patients were treated with an  $^{192}\text{Ir}$  source and 206 patients with a  $^{60}\text{Co}$  source.<sup>[1][2]</sup>
- **Treatment Regimen:** All patients received external beam radiotherapy (EBRT) to the pelvis with a total dose of 45-50.4 Gy in 25-28 fractions. Concurrent chemotherapy with weekly cisplatin was administered. This was followed by HDR intracavitary brachytherapy.
- **Brachytherapy Procedure:**
  - **Applicator Placement:** A tandem and ovoid or tandem and ring applicator was inserted into the uterus and vaginal fornices.
  - **Imaging:** Orthogonal X-rays or CT scans were taken to verify applicator placement and for treatment planning.
  - **Treatment Planning:** A treatment plan was generated to deliver a prescribed dose to Point A, while minimizing the dose to organs at risk (OARs) such as the bladder and rectum.
  - **Dose Fractionation:** The brachytherapy dose was delivered in 3-4 fractions of 5.5-7 Gy per fraction.
- **Outcome Measures:**
  - **Efficacy:** Disease-free survival (DFS) and overall survival (OS) rates were calculated at 2 and 5 years.
  - **Toxicity:** Acute and late gastrointestinal (GI) and genitourinary (GU) complications were graded according to the RTOG/EORTC criteria.
- **Statistical Analysis:** Survival rates were analyzed using the Kaplan-Meier method and compared with the log-rank test. A Cox proportional hazards model was used for multivariate

analysis.

## Prostate Cancer HDR Brachytherapy Boost with $^{192}\text{Ir}$ vs. $^{60}\text{Co}$

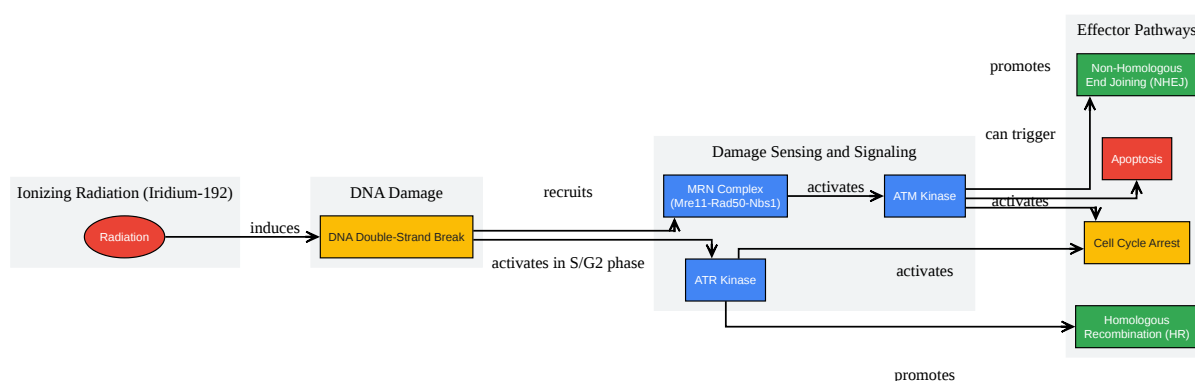
- Study Design: A retrospective single-center analysis of 338 patients with localized prostate cancer treated between 2002 and 2019.[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Patient Cohorts: 120 patients received an  $^{192}\text{Ir}$  HDR-BT boost and 218 patients received a  $^{60}\text{Co}$  HDR-BT boost.[\[3\]](#)[\[4\]](#)
- Treatment Regimen: Patients underwent EBRT with a mean dose of 46 Gy in conventional fractionation, followed by two HDR brachytherapy boost fractions of 9 Gy each, delivered 2 and 4 weeks after EBRT.[\[3\]](#)[\[4\]](#)
- Brachytherapy Procedure:
  - Implantation: Under transrectal ultrasound (TRUS) guidance, 15-20 interstitial needles were placed transperineally into the prostate gland.[\[10\]](#)
  - Imaging and Planning: CT or TRUS images were acquired for 3D treatment planning to ensure adequate coverage of the planning target volume (PTV), defined as the prostate gland, while respecting dose constraints for the urethra and rectum.[\[10\]](#)
  - Dose Delivery: The  $^{192}\text{Ir}$  or  $^{60}\text{Co}$  source was delivered through the implanted needles using a remote afterloader. The dwell time of the source at each position was optimized to achieve the desired dose distribution.[\[10\]](#)
- Outcome Measures:
  - Efficacy: Biochemical relapse-free survival (bRFS), metastasis-free survival (MFS), and overall survival (OS) were estimated at 5 and 10 years.
  - Toxicity: Acute and late GU and GI toxicity were graded using the Common Terminology Criteria for Adverse Events (CTCAE) version 5.0.[\[3\]](#)[\[4\]](#)

- Statistical Analysis: Survival outcomes were analyzed using the Kaplan-Meier method. Dosimetric parameters and toxicity rates were compared between the two groups.

## Mandatory Visualization

### Radiobiological Mechanism of Iridium-192

**Iridium-192**, like other forms of ionizing radiation, exerts its cytotoxic effects primarily through the induction of DNA damage, with DNA double-strand breaks (DSBs) being the most lethal lesions.<sup>[11][12]</sup> The cellular response to these DSBs is critical for determining cell fate and is orchestrated by a complex network of signaling pathways.

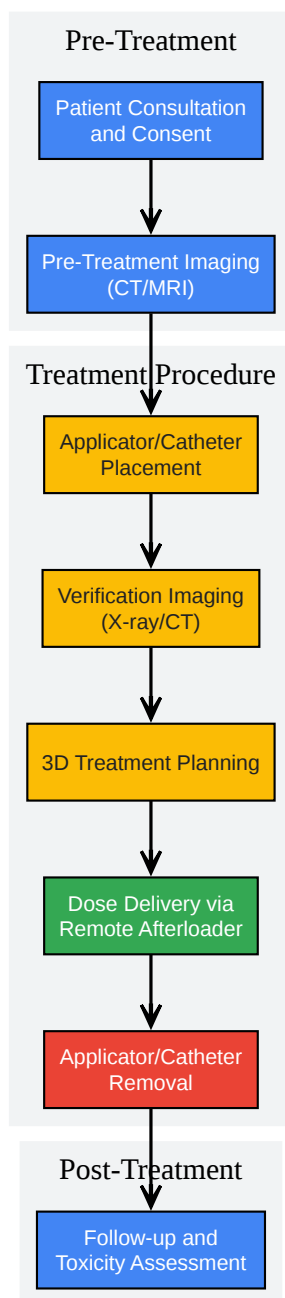


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**Figure 1:** DNA Damage Response to **Iridium-192**.

### Experimental Workflow: High-Dose-Rate Brachytherapy

The following diagram illustrates a typical workflow for HDR brachytherapy using an **Iridium-192** source.



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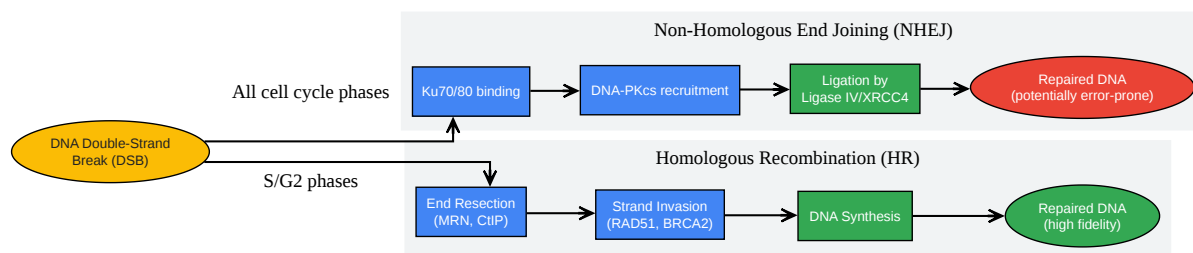
**Figure 2:** HDR Brachytherapy Workflow.

## Logical Relationship: DNA Double-Strand Break Repair Pathways

The choice between the two major DNA DSB repair pathways, Non-Homologous End Joining (NHEJ) and Homologous Recombination (HR), is a critical determinant of cell survival following



radiation exposure.



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**Figure 3:** DNA DSB Repair Pathway Choice.

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